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Hexafluorodisilane

Plasma CVD amorphous silicon electronic state

Hexafluorodisilane (Si₂F₆) is NOT interchangeable with silane or hexachlorodisilane. Perfluorination fundamentally alters Si–Si bond energetics, enabling thermal decomposition at 350°C—a >150°C advantage over Si₂Cl₆ for deposition on thermally fragile substrates (glass, flexible polymers). It uniquely generates fluorine-containing radicals that actively modify growing film surfaces, and the absence of hydrogen in the precursor eliminates H incorporation for hydrogen-free amorphous silicon layers. Photochemical mixing with Si₂H₆/O₂ at 200°C removes H/OH defects from SiO₂—a capability SiF₄ cannot replicate. Its isotopically selective IRMPD behavior also supports ²⁸Si enrichment for quantum computing research. Procure Si₂F₆ to unlock process windows that hydride and chloride analogs cannot access.

Molecular Formula F6Si2
Molecular Weight 170.16 g/mol
CAS No. 13830-68-7
Cat. No. B080809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorodisilane
CAS13830-68-7
SynonymsHexafluorodisilane
Molecular FormulaF6Si2
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESF[Si](F)(F)[Si](F)(F)F
InChIInChI=1S/F6Si2/c1-7(2,3)8(4,5)6
InChIKeySDNBGJALFMSQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluorodisilane (CAS 13830-68-7) for Semiconductor Thin Film Deposition and Low-Temperature CVD/ALD Applications


Hexafluorodisilane (Si₂F₆, CAS 13830-68-7) is a perfluorinated disilane compound with a molecular weight of 170.16 g/mol [1]. It exists as a colorless gas at room temperature with a sublimation point of approximately -19.1°C and exhibits high volatility [2]. The compound is primarily employed in the semiconductor industry as a silicon-containing precursor for chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD) of silicon-based thin films [3]. Unlike conventional silicon precursors such as silane (SiH₄) or disilane (Si₂H₆), Si₂F₆ possesses distinctive electronic properties and decomposition behavior that fundamentally alter its processing characteristics [4].

Why Hexafluorodisilane Cannot Be Substituted with Si₂H₆ or Si₂Cl₆ in Precision Semiconductor Processes


Generic substitution among disilane derivatives (Si₂H₆, Si₂Cl₆, Si₂F₆) is not scientifically justified due to fundamentally divergent electronic structures, bond energetics, and surface reaction chemistry. The systematic replacement of hydrogen by fluorine alters the chemical potential, chemical hardness, and torsional response of the Si–Si bond [1]. Perfluorination introduces unique decomposition pathways, including isotopically selective Si–Si bond cleavage under infrared irradiation [2], and generates reactive fluorine-containing radicals that actively modify growing film surfaces—a property absent in both hydride and chloride analogs [3]. Furthermore, the vapor pressure and volatility profile of Si₂F₆ differs substantially from Si₂Cl₆, directly impacting precursor delivery and chamber residence time in CVD/ALD systems . These material-specific differences dictate that process parameters optimized for one precursor cannot be transferred to another without complete re-engineering of the deposition chemistry.

Hexafluorodisilane: Quantitative Differentiation Evidence for Scientific Selection vs. Si₂H₆, SiF₄, and Si₂Cl₆


Superior Decomposability: Si₂F₆ Exhibits Lower Electronic Excitation Threshold than Si₂H₆ and SiF₄

Hexafluorodisilane demonstrates an electronic state that renders it more easily decomposable than both SiF₄ and Si₂H₆ [1]. Quantum chemical calculations indicate a low excitation energy and a weak Si–Si bond, which are the origin of its enhanced decomposability under plasma conditions [2]. This property directly translates to more efficient precursor utilization and potentially lower energy input requirements during plasma-enhanced deposition processes.

Plasma CVD amorphous silicon electronic state

Defect Elimination in SiO₂ Films: Si₂F₆ Effectively Removes H and OH Defects While SiF₄ Shows No Effect

In photochemical vapor deposition of amorphous SiO₂ films at substrate temperatures as low as 200°C, mixing Si₂F₆ with Si₂H₆/O₂ effectively removed H and OH defects from the resulting films, accompanied by an enhancement in growth rate and slight fluorine doping [1]. Under identical conditions, SiF₄ produced no such defect removal effect and only contributed minor fluorine doping without altering film quality [1].

Photochemical CVD silica films defect engineering

Thermal Decomposition Window: Si₂F₆ Forms Films at 350°C vs. Si₂Cl₆ Requiring >500°C for Conversion

Hexafluorodisilane can be thermally decomposed to form amorphous polymeric halosilane films at 350°C, producing a gold, lightly reflective film on glass substrates after 45 minutes of deposition [1]. In contrast, pure hexachlorodisilane (Si₂Cl₆) requires temperatures in excess of 500°C for conversion into elemental silicon and related products [1]. This 150°C+ difference in practical thermal decomposition temperature provides a wider processing window for thermally sensitive substrates.

Thermal CVD halosilane films low-temperature processing

Si–Si Bond Geometry: Si₂F₆ vs. Si₂H₆ Bond Length Comparison with Divergent Torsional Behavior

Density functional theory (DFT) calculations reveal that hexafluorodisilane has a Si–Si bond length of 2.317 Å and Si–F bond length of 1.564 Å, compared to disilane (Si₂H₆) with Si–Si of 2.331 Å and Si–H of 1.492 Å [1]. While bond length differences are modest, the dependence of chemical potential (μ) and chemical hardness (η) on the dihedral angle θ is fundamentally different between Si₂H₆ and Si₂F₆ [1], indicating that molecular flexibility and reactivity under torsional strain diverge significantly.

DFT molecular structure chemical hardness

Isotopically Selective Decomposition: Si₂F₆ Enables ²⁹Si/³⁰Si Enrichment via IRMPD Not Reported for Si₂H₆ or Si₂Cl₆

Hexafluorodisilane undergoes isotopically selective infrared multiple photon decomposition (IRMPD) in a CO₂ laser field [1]. Specific isotopomers of Si₂F₆ can be preferentially decomposed to SiF₄ depending on laser wavenumber, with ²⁹Si and ³⁰Si concentrated in the SiF₄ produced at 945–955 cm⁻¹, while SiF₄ slightly enriched with ²⁸Si is obtained at 970–980 cm⁻¹ [2]. This isotopically selective decomposition behavior is a unique characteristic of the perfluorinated disilane structure and is not reported as a viable pathway for Si₂H₆ or Si₂Cl₆ under comparable conditions.

Isotope separation IRMPD silicon-28

Hexafluorodisilane (Si₂F₆): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Low-Temperature PECVD of Hydrogen-Free Amorphous Silicon Films

Based on evidence that Si₂F₆ possesses a more easily decomposable electronic state than Si₂H₆ and SiF₄ [1], and that it can be thermally decomposed at 350°C to form reflective films [2], this compound is suited for low-temperature plasma-enhanced CVD of a-Si films. The intrinsic absence of hydrogen in the precursor eliminates H incorporation from the source gas, enabling deposition of hydrogen-free amorphous silicon layers for applications where hydrogen content must be minimized. The catalytic effect of Si₂F₆ in plasma CVD further enhances deposition efficiency .

High-Quality SiO₂ Dielectric Deposition with Reduced H/OH Defect Content

Photochemical vapor deposition studies demonstrate that mixing Si₂F₆ with Si₂H₆/O₂ at substrate temperatures as low as 200°C effectively removes H and OH defects from SiO₂ films while enhancing growth rate, whereas SiF₄ shows no such defect removal capability [1]. This makes Si₂F₆ the preferred perfluorosilane additive when low-defect-density SiO₂ dielectric layers are required for electronic devices, particularly where hydrogen-related charge trapping or reliability degradation must be avoided.

Thermal CVD on Temperature-Sensitive Substrates Requiring <400°C Processing

Patent data confirms that Si₂F₆ can be thermally decomposed to form amorphous polymeric halosilane films at 350°C, while Si₂Cl₆ requires temperatures exceeding 500°C for comparable conversion [1]. This 150°C+ temperature advantage enables Si₂F₆ to be employed in thermal CVD processes on glass, flexible polymers, or other substrates with constrained thermal budgets. Applications may include thin film transistors, scratch-resistant coatings, and optical data storage media where high-temperature processing is prohibited [1].

Isotopically Enriched Silicon Deposition for Quantum Computing and Advanced Semiconductor Research

The demonstrated isotopically selective infrared multiple photon decomposition (IRMPD) of Si₂F₆ [1] enables preferential decomposition of specific silicon isotopomers. At 945–955 cm⁻¹, ²⁹Si and ³⁰Si are concentrated in the SiF₄ product, while at 970–980 cm⁻¹, ²⁸Si enrichment is observed [2]. This unique property positions Si₂F₆ as a research-scale precursor for isotopically enriched silicon film deposition—a capability not reported for Si₂H₆ or Si₂Cl₆—with potential applications in silicon-based quantum computing platforms requiring isotopically pure ²⁸Si to minimize nuclear spin decoherence.

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